N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing downstream signaling through the BCR pathway. This leads to decreased activation of key signaling molecules, such as AKT and ERK, and ultimately to decreased cell proliferation and increased apoptosis in B cells.
Biochemical and physiological effects:
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. In preclinical studies, N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been well-tolerated and has not shown significant toxicity or adverse effects on normal cells or tissues. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide is its selectivity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This makes it a potentially effective treatment for B-cell malignancies, which are characterized by dysregulated BCR signaling. However, one limitation of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.
Orientations Futures
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies, such as the BCR pathway and the PI3K/AKT/mTOR pathway. Another area of interest is the exploration of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in other types of cancer, such as solid tumors, where BTK may play a role in tumor growth and survival. Additionally, further studies are needed to optimize dosing and administration of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in clinical settings, as well as to better understand its long-term safety profile.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated that N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(18)16-10-2-4-11(5-3-10)17-13(19)8-12-14(20)15-6-7-21-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYUPOVCIGZOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.